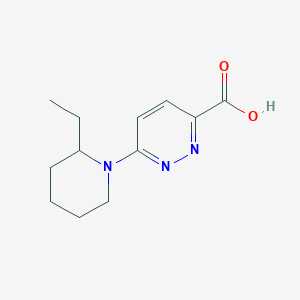
6-(2-乙基哌啶-1-基)哒嗪-3-羧酸
描述
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a chemical compound belonging to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields of science and industry
科学研究应用
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is constructed using appropriate starting materials such as hydrazines and β-ketoesters through cyclization reactions.
Introduction of the Ethylpiperidin-1-yl Group: The ethylpiperidin-1-yl group is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with 2-ethylpiperidine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the pyridazine ring to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced pyridazine derivatives.
Substitution Products: Various substituted piperidine derivatives.
作用机制
The mechanism by which 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:
6-(2-Ethylpiperidin-1-yl)pyrimidin-4-amine: A related compound with potential pharmacological applications.
6-(2-ethylpiperidin-1-yl)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidin-4-amine: Another piperidine derivative with distinct chemical properties.
属性
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-9-5-3-4-8-15(9)11-7-6-10(12(16)17)13-14-11/h6-7,9H,2-5,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSWHDJOXCMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)
![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
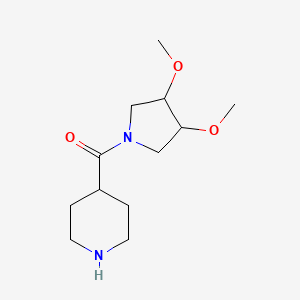
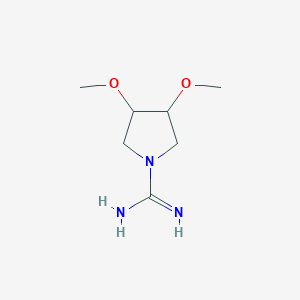

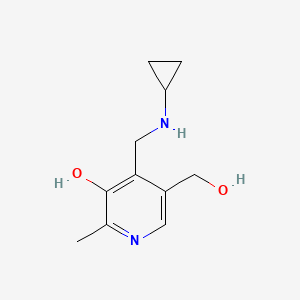
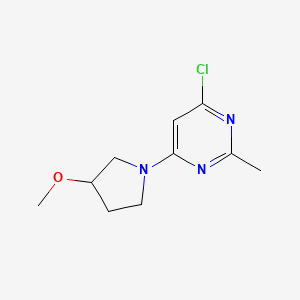
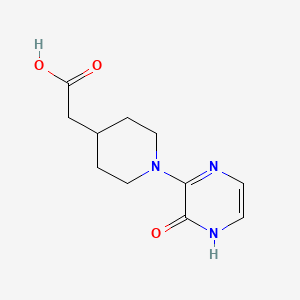
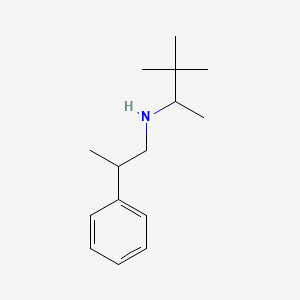
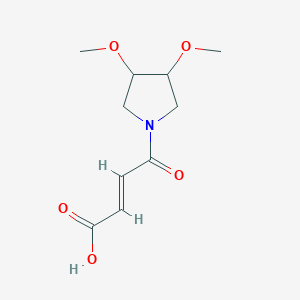
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

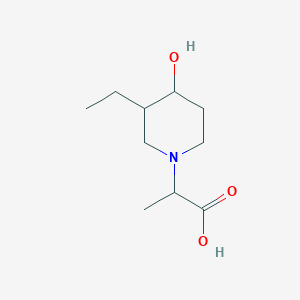
![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
